molecular formula C11H16N4O2 B1482059 1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098123-17-0

1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1482059
M. Wt: 236.27 g/mol
InChI Key: XLBXSAVRPXWRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as ‘CBZ-TAC’) is a novel, synthetic small molecule that has been developed for use in various scientific research applications. This compound has recently been the focus of numerous studies due to its unique structure, which allows it to interact with several different proteins and receptors in the body.

Scientific Research Applications

CBZ-TAC has been studied for its potential applications in various scientific fields. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer’s disease, as it could potentially block the breakdown of acetylcholine and help to improve cognitive function. Additionally, CBZ-TAC has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of several cancer cell lines.

Mechanism Of Action

The exact mechanism of action of CBZ-TAC is still not fully understood, however, it is believed to interact with several different proteins and receptors in the body. It is thought to bind to acetylcholinesterase, which prevents the breakdown of acetylcholine and could potentially lead to an increase in cognitive function. Additionally, it is believed to interact with several other proteins and receptors, which could potentially lead to its anti-cancer effects.

Biochemical And Physiological Effects

CBZ-TAC has been studied for its potential effects on the body, and it has been found to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which could potentially lead to improved cognitive function. Additionally, it has been found to inhibit the growth of several cancer cell lines, which could potentially lead to anti-cancer effects.

Advantages And Limitations For Lab Experiments

The use of CBZ-TAC in lab experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, which makes it a cost-effective choice for researchers. Additionally, it is a synthetic compound, which makes it easier to obtain and store than natural compounds. However, the exact mechanism of action of CBZ-TAC is still not fully understood, which can make it difficult to predict its effects in certain situations.

Future Directions

The potential future directions for CBZ-TAC research are numerous. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand its effects on the body. Additionally, further research could be conducted to investigate the potential therapeutic applications of CBZ-TAC, such as its potential use as a treatment for Alzheimer’s disease and cancer. Finally, further research could be conducted to investigate the potential side effects of CBZ-TAC, in order to ensure its safety for use in humans.

properties

IUPAC Name

1-[(1-cyclobutylazetidin-3-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)6-8-4-14(5-8)9-2-1-3-9/h7-9H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBXSAVRPXWRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2)CN3C=C(N=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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